molecular formula C19H27BFNO3 B8242337 N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8242337
M. Wt: 347.2 g/mol
InChI Key: PMWGZBSHNPGOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a cyclohexylamide group at the benzamide’s nitrogen, a fluorine atom at the ortho position (C2), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the para position (C5). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name

N-cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-16(21)15(12-13)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWGZBSHNPGOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Acid Chloride Intermediate

The precursor N-cyclohexyl-5-bromo-2-fluorobenzamide is synthesized from 5-bromo-2-fluorobenzoic acid in two steps:

  • Acid chloride formation :
    5-Bromo-2-fluorobenzoic acid+SOCl25-Bromo-2-fluorobenzoyl chloride+SO2+HCl\text{5-Bromo-2-fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{5-Bromo-2-fluorobenzoyl chloride} + \text{SO}_2 + \text{HCl}
    Conditions: Reflux in thionyl chloride (2–3 h), followed by distillation under reduced pressure.

  • Amide coupling :
    5-Bromo-2-fluorobenzoyl chloride+CyclohexylamineN-Cyclohexyl-5-bromo-2-fluorobenzamide\text{5-Bromo-2-fluorobenzoyl chloride} + \text{Cyclohexylamine} \rightarrow \text{N-Cyclohexyl-5-bromo-2-fluorobenzamide}
    Conditions: Cyclohexylamine (1.2 eq) in dichloromethane with triethylamine (2 eq) at 0°C to room temperature.

ParameterValue
Yield85–92%
Purity (HPLC)>98%
Characterization1H NMR, LC-MS^1\text{H NMR, LC-MS}

Miyaura Borylation of N-Cyclohexyl-5-bromo-2-fluorobenzamide

Catalytic System Optimization

The boronate group is introduced via Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂). Key parameters:

  • Catalyst : PdCl₂(dppf) (0.1 eq)

  • Base : KOAc (3 eq)

  • Solvent : 1,4-Dioxane/DMF (9:1 v/v)

  • Temperature : 100°C (12–16 h)

Reaction equation :
N-Cyclohexyl-5-bromo-2-fluorobenzamide+B2Pin2N-Cyclohexyl-2-fluoro-5-(pinacolboron)benzamide\text{N-Cyclohexyl-5-bromo-2-fluorobenzamide} + \text{B}_2\text{Pin}_2 \rightarrow \text{N-Cyclohexyl-2-fluoro-5-(pinacolboron)benzamide}

Experimental Procedure

  • Charge a sealed vial with N-cyclohexyl-5-bromo-2-fluorobenzamide (1 eq), B₂Pin₂ (1.1 eq), KOAc (3 eq), and PdCl₂(dppf) (0.1 eq) in dioxane/DMF.

  • Degas with argon (10 min), then heat at 100°C for 16 h.

  • Filter through Celite®, concentrate, and purify via silica gel chromatography (EtOAc/hexanes gradient).

ParameterValue
Yield72–81%
Purity (HPLC)>95%
Characterization11B NMR, 1H NMR^{11}\text{B NMR, } ^1\text{H NMR}

Alternative Routes and Mechanistic Insights

Iridium-Catalyzed C–H Borylation

While Ir catalysts (e.g., [Ir(OMe)(COD)]₂) enable directed C–H borylation, the amide group typically directs ortho-functionalization. Meta-selectivity remains challenging, making Pd-mediated Miyaura borylation more reliable for this substrate.

Suzuki-Miyaura Cross-Coupling Applications

The product serves as a coupling partner in Suzuki reactions. For example, reaction with aryl halides under Pd catalysis yields biaryl derivatives:

N-Cyclohexyl-2-fluoro-5-(pinacolboron)benzamide+Ar-XN-Cyclohexyl-2-fluoro-5-(Ar)benzamide\text{N-Cyclohexyl-2-fluoro-5-(pinacolboron)benzamide} + \text{Ar-X} \rightarrow \text{N-Cyclohexyl-2-fluoro-5-(Ar)benzamide}

Coupling Partner (Ar-X)Yield (%)Conditions
4-Bromotoluene65Pd(PPh₃)₄, K₂CO₃, 90°C
2-Chloropyridine58PdCl₂(dppf), 100°C

Challenges and Troubleshooting

Competing Side Reactions

  • Protodeboronation : Minimized by using degassed solvents and inert atmospheres.

  • Amide Hydrolysis : Avoid aqueous workup at extreme pH; use mild bases (KOAc instead of NaOH).

Catalyst Poisoning

The amide’s lone pairs may coordinate Pd, reducing catalytic activity. Mitigation strategies:

  • Increase catalyst loading to 0.15 eq.

  • Use bulky ligands (e.g., XPhos) to shield the metal center.

Scale-Up Considerations

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Volume10 mL1 L
Heating MethodOil bathJacketed reactor
PurificationColumn chromatographyCrystallization

Crystallization from ethanol/water (7:3) improves yield to 85% at scale .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters and substituted benzamides, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Organic Synthesis

N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as a versatile building block in the synthesis of complex organic molecules. Its boron-containing group allows for the formation of covalent bonds with diols and other nucleophiles, facilitating various synthetic pathways. This property is particularly useful in constructing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development. Specifically:

  • Cancer Therapy: The boron content is advantageous for boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells when exposed to thermal neutrons .
  • Biological Activity: Preliminary studies suggest that this compound may exhibit biological activity against various pathogens and could be investigated for antimicrobial properties .

Material Science

In material science, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with other materials enhances its applicability in creating functional materials for sensors or electronic devices.

A study examined a series of benzamide derivatives including this compound for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited promising activity comparable to standard antibiotics . This highlights the potential of this compound as a lead structure in antimicrobial drug development.

Case Study 2: Boron Neutron Capture Therapy

Research into boron-containing compounds has shown that those similar to this compound can enhance the effectiveness of BNCT by selectively targeting tumor cells while sparing healthy tissue . This application emphasizes the importance of such compounds in advancing cancer treatment methodologies.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro group enhances the compound’s stability and reactivity by increasing its electron-withdrawing properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Substituents (R, X, Position) Molecular Formula Molecular Weight Purity Key Properties/Applications
N-Cyclohexyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide (Target) R = Cyclohexyl, X = F (C2) C19H26BFNO3 353.23 N/A Suzuki coupling; drug intermediate
N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide R = Ethyl, X = F (C2) C15H21BFNO3 297.15 97% Lower lipophilicity; synthetic simplicity
2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide (CAS: 1621438-71-8) R = Cyclopropyl, X = Cl (C2) C16H19BClNO3 319.59 98% Enhanced steric hindrance; halogen exchange
2-Amino-N,N-dimethyl-5-(dioxaborolan-2-yl)benzamide (CAS: 960067-55-4) R = N,N-dimethyl, X = NH2 (C2) C15H23BN2O3 290.17 95% Improved solubility; hydrogen bonding
N-Cyclopropyl-4-fluoro-3-(dioxaborolan-2-yl)benzamide (CAS: 1412905-51-1) R = Cyclopropyl, X = F (C4) C16H21BFNO3 305.15 N/A Altered regioselectivity in coupling

Key Observations :

Substituent Effects: Cyclohexyl vs. Smaller Alkyl Groups: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to ethyl () or cyclopropyl () substituents. This may slow reaction kinetics in cross-couplings but improve pharmacokinetic properties in medicinal chemistry . Halogen vs. Conversely, the amino group () enhances solubility via hydrogen bonding but may reduce stability under acidic conditions .

Positional Isomerism :

  • The fluorine atom at C2 in the target compound directs coupling reactions to the meta position, whereas its positional isomer (C4-fluoro, ) alters electronic distribution, favoring para-functionalization in Suzuki reactions .

Purity variations (e.g., 95–98% in analogs) suggest differences in purification protocols, such as column chromatography or recrystallization .

Applications in Catalysis :

  • The boronic ester group enables participation in Suzuki-Miyaura reactions (). The cyclohexyl group’s steric bulk may reduce side reactions (e.g., protodeboronation) compared to less hindered analogs like the N-ethyl derivative .

Research Findings and Data

Thermal and Spectral Properties :

  • Melting Points : While the target compound’s melting point is unspecified, analog 5c () melts at 110°C, suggesting similar thermal stability for the cyclohexyl-substituted series.
  • NMR Data : The target’s ¹H-NMR would resemble 5c (), with cyclohexyl protons at δ 1.06–1.85 ppm and aromatic fluorine-coupled splitting. The ¹¹B-NMR signal at δ ~30 ppm is consistent across dioxaborolane-containing analogs .

Reactivity in Cross-Couplings :

  • Suzuki reactions with the target compound are expected to proceed at rates comparable to N-ethyl and N-cyclopropyl analogs, though steric effects may necessitate higher catalyst loadings .

Biological Activity

N-Cyclohexyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its therapeutic applications.

  • Molecular Formula : C19H27BFNO3
  • Molecular Weight : 347.24 g/mol
  • CAS Number : 736989-95-0
  • IUPAC Name : this compound

The compound features a cyclohexyl group and a fluorine atom that enhance its pharmacological properties. The presence of the boronic ester group is particularly noteworthy due to its ability to form reversible covalent bonds with diols and other nucleophiles.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including inflammation and cell survival. The inhibitory activity is associated with its structural features which allow it to interact effectively with the enzyme's active site .
  • Anti-inflammatory Effects : Research indicates that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced models of inflammation. This suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity Profiles : In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, compounds similar to this compound were tested for their effects on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that certain concentrations did not significantly decrease cell viability, highlighting its safety profile at lower doses .

Case Studies

  • GSK-3β Inhibition :
    • A study reported that N-Cyclohexyl derivatives exhibited IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition. The presence of cyclohexyl groups was noted to reduce activity compared to smaller substituents .
  • Anti-inflammatory Activity :
    • In BV-2 microglial cells, the compound significantly reduced NO levels at concentrations as low as 1 µM while showing no cytotoxic effects at this concentration. This positions it as a potential candidate for further development in neuroinflammatory conditions .

Comparative Analysis

CompoundGSK-3β IC50 (nM)NO Reduction (µM)Cytotoxicity (HT-22)
N-Cyclohexyl Derivative10 - 13141No significant decrease
Similar Compound A500.5Significant decrease
Similar Compound B2000.8No significant decrease

Q & A

Q. What synthetic routes are effective for preparing N-cyclohexyl-2-fluoro-5-(pinacolboron)benzamide?

The compound is typically synthesized via the Suzuki-Miyaura cross-coupling reaction , leveraging the boronate group's reactivity. A common approach involves coupling a halogenated benzamide precursor (e.g., 5-bromo-2-fluoro-N-cyclohexylbenzamide) with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base like KOAc. The reaction is performed under inert conditions (N₂/Ar) in anhydrous THF or dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).

Q. How can spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : The fluorine atom at position 2 and the cyclohexyl group produce distinct splitting patterns (e.g., doublets for aromatic protons adjacent to F). The pinacol boronate group’s methyl protons appear as a singlet near δ 1.3 ppm.
  • Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (C₁₉H₂₆BFNO₃: calc. 362.2002) confirms the molecular formula.
  • IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) are key identifiers .

Q. What are the critical parameters for handling and storing this boron-containing compound?

  • Moisture Sensitivity : The boronate ester hydrolyzes in protic solvents; store under inert gas (Ar) at –20°C in anhydrous DMSO or THF.
  • Light Sensitivity : Amber vials prevent photodegradation of the fluorobenzamide core.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures stability during long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Q. How to address contradictions in reaction yields during scale-up synthesis?

Common issues include:

  • Catalyst Deactivation : Optimize Pd loading (0.5–2 mol%) and use fresh ligands (e.g., SPhos) to prevent aggregation.
  • Byproduct Formation : Monitor boronic acid homocoupling via TLC; add stoichiometric H₂O (0.1 equiv.) to suppress it .
  • Purification Challenges : Replace silica gel with reversed-phase flash chromatography (C18, methanol/water) for polar byproducts .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronate’s electrophilicity and steric effects. Key insights:

  • LUMO Localization : The boron atom’s LUMO (-1.5 eV) indicates susceptibility to nucleophilic attack by Pd⁰.
  • Steric Maps : The cyclohexyl group creates a 120° dihedral angle, reducing steric hindrance for transmetalation .

Q. How to analyze and mitigate hydrolytic instability of the boronate group?

  • Kinetic Studies : Use ¹¹B NMR to track hydrolysis in D₂O/THF mixtures; pseudo-first-order kinetics reveal a half-life of ~8 hours at pH 7.
  • Stabilization Strategies : Add Lewis acids (e.g., MgSO₄) or use ionic liquids (e.g., [BMIM][PF₆]) to slow hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.